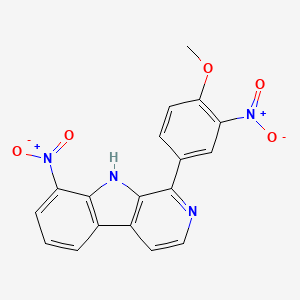![molecular formula C14H18N4OS B13371821 N-[2-(1-piperazinyl)ethyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B13371821.png)
N-[2-(1-piperazinyl)ethyl]-1,3-benzothiazole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1-piperazinyl)ethyl]-1,3-benzothiazole-2-carboxamide is a complex organic compound that features a benzothiazole ring fused with a piperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-piperazinyl)ethyl]-1,3-benzothiazole-2-carboxamide typically involves the reaction of 2-aminobenzothiazole with 1-(2-chloroethyl)piperazine under basic conditions. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(1-piperazinyl)ethyl]-1,3-benzothiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine moiety can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring.
Aplicaciones Científicas De Investigación
N-[2-(1-piperazinyl)ethyl]-1,3-benzothiazole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[2-(1-piperazinyl)ethyl]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For instance, it may bind to GABA receptors, leading to hyperpolarization of nerve endings and resulting in specific physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(1-piperazinyl)ethyl]ethylenediamine
- 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives
Uniqueness
N-[2-(1-piperazinyl)ethyl]-1,3-benzothiazole-2-carboxamide is unique due to its specific combination of a benzothiazole ring and a piperazine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C14H18N4OS |
|---|---|
Peso molecular |
290.39 g/mol |
Nombre IUPAC |
N-(2-piperazin-1-ylethyl)-1,3-benzothiazole-2-carboxamide |
InChI |
InChI=1S/C14H18N4OS/c19-13(16-7-10-18-8-5-15-6-9-18)14-17-11-3-1-2-4-12(11)20-14/h1-4,15H,5-10H2,(H,16,19) |
Clave InChI |
DAWZHBOWADUIBW-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)CCNC(=O)C2=NC3=CC=CC=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(1-Adamantyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371744.png)
![3-(1-Benzofuran-2-yl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371745.png)
![N-[1-(2-bromo-4,5-dimethoxyphenyl)ethyl]nicotinamide](/img/structure/B13371747.png)
![2-{[6-(2-methoxyethyl)-5,8-dioxo-5,6,7,8-tetrahydropyrrolo[3,4-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl]sulfanyl}-N,N-dimethylacetamide](/img/structure/B13371751.png)

![Tert-butyl 3-[(5-phenyl-2-pyrazinyl)oxy]-1-azetidinecarboxylate](/img/structure/B13371768.png)
![N-(3-{[3-(dimethylamino)propyl]amino}propyl)-1,3-benzothiazole-2-carboxamide](/img/structure/B13371770.png)
![4,8,8-trimethyl-7,8-dihydro-6H-chromeno[6,7-e][1,2,3]oxathiazine 2,2-dioxide](/img/structure/B13371776.png)
![2-Chloro-5-(5-{[(2-hydroxyethyl)amino]methyl}furan-2-yl)benzoic acid](/img/structure/B13371783.png)
![3-isobutoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B13371788.png)

![1-[(2-Ethoxy-5-isopropylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B13371799.png)

![3-(3,4-Dimethoxybenzyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371828.png)
